molecular formula C6H10O B14755933 3-Methyl-4-pentenal CAS No. 1777-33-9

3-Methyl-4-pentenal

Cat. No.: B14755933
CAS No.: 1777-33-9
M. Wt: 98.14 g/mol
InChI Key: MWSZRPZREJBOIP-UHFFFAOYSA-N
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Description

3-Methyl-4-pentenal is an organic compound with the molecular formula C₆H₁₀O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct structure, which includes a double bond and a methyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-pentenal can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors, which allow for precise control of reaction parameters. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-pentenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-pentenal has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-pentenal involves its interaction with various molecular targets, primarily through its aldehyde group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-pentenal
  • 3-Methyl-3-pentanol
  • 2-Methyl-4-pentenal

Comparison

3-Methyl-4-pentenal is unique due to its specific structure, which includes a double bond and a methyl group at distinct positions. This structural arrangement imparts unique reactivity and properties compared to similar compounds. For instance, 4-Methyl-3-pentenal has a different position of the double bond, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-methylpent-4-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSZRPZREJBOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938977
Record name 3-Methylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1777-33-9
Record name 3-Methyl-4-pentenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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